molecular formula C9H8N2O B12276444 Imidazo[1,2-a]pyridine-2-acetaldehyde CAS No. 1260384-01-7

Imidazo[1,2-a]pyridine-2-acetaldehyde

Cat. No.: B12276444
CAS No.: 1260384-01-7
M. Wt: 160.17 g/mol
InChI Key: DRESJGGIRLYPSD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-acetaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyridine-2-acetaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes. For example, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone yields key intermediates that can be further processed to obtain imidazo[1,2-a]pyridine derivatives . Another method involves the use of metal-free conditions, such as the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and environmentally friendly processes. Metal-free direct synthesis methods are preferred due to their lower ecological impact. These methods often involve the condensation of 2-aminopyridine with various carbonyl compounds or alkenes .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-2-acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine-2-carboxylic acids, while reduction reactions may produce imidazo[1,2-a]pyridine-2-methanol derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, certain derivatives of imidazo[1,2-a]pyridine have been shown to inhibit neuropeptide S receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Properties

CAS No.

1260384-01-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetaldehyde

InChI

InChI=1S/C9H8N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5-7H,4H2

InChI Key

DRESJGGIRLYPSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC=O

Origin of Product

United States

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